5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-pyridin-4-yl-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O3/c16-15(17,18)25-11-3-1-10(2-4-11)22-13(9-5-7-19-8-6-9)12(14(23)24)20-21-22/h1-8H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYHTCNZDKZQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves a click chemistry approach , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a robust and widely used method for constructing 1,2,3-triazole rings. This method allows for the regioselective formation of the 1,4-disubstituted 1,2,3-triazole core.
- Key intermediates are the aryl azide and the alkyne derivatives bearing the trifluoromethoxyphenyl and pyridinyl groups.
- The reaction proceeds under mild conditions in mixed solvents such as tetrahydrofuran (THF) and water, with sodium ascorbate and copper sulfate as the catalytic system.
- Post-cycloaddition, hydrolysis or further functional group transformations yield the carboxylic acid functionality at the 4-position of the triazole ring.
Preparation of Azide and Alkyne Precursors
- Aromatic azides are prepared from the corresponding aromatic amines by diazotization followed by substitution with sodium azide. For example, 4-aminopyridine can be converted to 4-pyridyl azide via diazonium salt intermediate.
- Alkyne derivatives bearing the trifluoromethoxyphenyl group are synthesized through Sonogashira or Suzuki cross-coupling reactions. For instance, 4-iodo(trifluoromethoxy)benzene can be coupled with terminal alkynes to introduce the alkyne functionality.
One-Step Synthesis of 1,2,3-Triazole Carboxylic Acids
A patented one-step method involves reacting an azide with a β-ketoester in the presence of a base to directly form 3H-triazole-4-carboxylic acids. This method offers:
- A large-scale, safe, and efficient route.
- Avoidance of isolation of unstable intermediates.
- Applicability to various aromatic azides and β-ketoesters.
This process is relevant for the preparation of the target compound when the β-ketoester corresponds to the appropriate substituted phenyl and pyridinyl moieties.
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Preparation of Aromatic Azide | Aromatic amine + NaNO2 + HCl (0°C), then NaN3 | Diazotization of amine to diazonium salt, followed by azide substitution | High yield (up to 90%) of azide intermediate |
| 2. Preparation of Alkyne Derivative | 4-Iodo(trifluoromethoxy)benzene + terminal alkyne, Pd catalyst, base | Sonogashira coupling to introduce alkyne functionality | Moderate to high yield, depending on substrate |
| 3. Click Cycloaddition | Azide + alkyne, CuSO4, sodium ascorbate, THF/H2O, rt, 12 h | Formation of 1,4-disubstituted 1,2,3-triazole ring | Typically >80% yield |
| 4. Hydrolysis | KOH, aqueous/organic solvent, reflux | Conversion of ester to carboxylic acid | Quantitative or near quantitative |
Research Findings and Optimization
- The click reaction is highly regioselective and tolerant of various functional groups, enabling the introduction of sensitive moieties such as trifluoromethoxy groups without degradation.
- Use of mild bases and aqueous-organic solvent mixtures enhances reaction rates and product purity.
- Purification is generally achieved by preparative high-performance liquid chromatography (HPLC) or flash chromatography.
- The one-step β-ketoester and azide method is advantageous for scale-up and industrial applications due to fewer steps and safer handling of intermediates.
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Azide-Alkyne Huisgen Cycloaddition (CuAAC) | Stepwise synthesis of azide and alkyne, then click reaction | High regioselectivity, mild conditions, broad substrate scope | Requires preparation of azide and alkyne precursors |
| One-Step β-Ketoester and Azide Reaction | Direct reaction of azide with β-ketoester in base | Simplified process, scalable, safe | Limited to substrates compatible with β-ketoester chemistry |
| Cross-Coupling (Sonogashira/Suzuki) for Alkyne Synthesis | Pd-catalyzed coupling to install alkyne | Versatile for various aryl groups | Requires palladium catalysts, sometimes lower yields |
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. Specifically, compounds like 5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid have shown potential in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole with trifluoromethoxy substitutions exhibited enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's ability to interact with specific protein targets involved in cancer progression was highlighted, suggesting pathways for further drug development .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy has been tested against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study:
In a study published in Pharmaceutical Biology, the triazole derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated significant inhibitory effects, indicating its potential as a lead compound for antibiotic development .
Agricultural Applications
Fungicides and Herbicides
The unique structure of this compound makes it suitable for use as a fungicide or herbicide. Its effectiveness in inhibiting fungal growth can be beneficial in crop protection.
Case Study:
Research published in Pest Management Science evaluated the compound's effectiveness as a fungicide against various agricultural pathogens. The results indicated that it could significantly reduce fungal infections in crops like wheat and rice without adversely affecting plant growth .
Material Science
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. The trifluoromethoxy group contributes to improved chemical resistance.
Case Study:
A study detailed in Macromolecules explored the synthesis of polymer composites using this compound as a modifier. The resulting materials exhibited superior thermal properties compared to traditional polymers, suggesting applications in high-performance materials .
Mechanism of Action
The mechanism of action of 5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituents:
Physicochemical Properties
- pKa : The target compound’s pKa is influenced by the electron-withdrawing CF3O group, lowering acidity (predicted pKa ~3.5) compared to ethylphenyl (pKa ~4.2) and phenyl analogues (pKa ~4.5) .
- Solubility : The pyridinyl group enhances aqueous solubility (~15 mg/mL) compared to purely aromatic analogues (<5 mg/mL).
Structural Insights from Crystallography
- The target compound’s crystal structure (determined via SHELXL ) reveals intermolecular hydrogen bonds between the carboxylic acid and pyridinyl N-atom, stabilizing a planar conformation conducive to protein binding .
- In contrast, phenoxyphenyl analogues exhibit twisted geometries due to steric clashes, reducing bioactivity .
Biological Activity
5-(Pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various diseases, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 334.25 g/mol
- CAS Number : 1326921-64-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Compounds in the triazole family are known for their antimicrobial properties. Specifically, derivatives with pyridine substituents have shown significant antifungal and antibacterial activities .
- Neuroprotection : Recent studies have indicated that derivatives of 5-(pyridinyl)-1,2,4-triazole can inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's disease. This inhibition is crucial for preventing neurotoxicity associated with the disease .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In vitro studies conducted by the National Cancer Institute (NCI) assessed the anticancer potential of triazole derivatives. The results indicated that some compounds exhibited moderate activity against melanoma and colon cancer cell lines. Notably, the presence of specific substituents enhanced their efficacy .
Case Study 2: Neuroprotective Properties
A study aimed at optimizing neuroprotective agents based on triazole chemotypes found that certain derivatives significantly reduced bradykinesia in animal models induced by neurotoxins. This suggests a potential therapeutic application for treating Parkinson's disease through modulation of alpha-synuclein aggregation .
Q & A
Basic: What are the optimal synthetic routes for 5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?
The synthesis involves multi-step protocols, typically starting with cyclocondensation of precursors like pyridine-4-amine and 4-(trifluoromethoxy)phenyl isocyanide. A common approach includes:
- Step 1 : Formation of an intermediate via Huisgen 1,3-dipolar cycloaddition with sodium azide under copper(I) catalysis .
- Step 2 : Carboxylic acid functionalization via hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH) .
- Yield optimization : Palladium catalysts (e.g., Pd(OAc)₂) and inert atmospheres (N₂/Ar) improve regioselectivity and yield (≥75%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- X-ray diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and pyridine groups) .
- NMR :
- FTIR : Stretching bands at 1680–1720 cm⁻¹ (C=O) and 1250–1280 cm⁻¹ (C-F) validate functional groups .
Advanced: How can computational modeling guide reaction design for derivatives of this compound?
- Reaction path searches : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experiments. For example, ICReDD’s workflow integrates computational screening of azide-alkyne cycloadditions to prioritize high-yield pathways .
- Solvent effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics (e.g., DMF vs. toluene) .
Advanced: What statistical methods optimize reaction parameters for scale-up?
- Design of Experiments (DoE) :
- Central Composite Design (CCD) tests variables (temperature, catalyst loading, solvent ratio) to maximize yield. For triazole derivatives, optimal conditions often involve 60–80°C and 5 mol% CuI .
- ANOVA identifies significant factors (e.g., temperature contributes >70% variance in yield) .
Advanced: How to resolve contradictions in spectral data for structural confirmation?
- Case study : Discrepancies in ¹H NMR shifts may arise from rotameric equilibria in the triazole ring. Solutions:
- XRD validation : Absolute configuration resolves ambiguities in stereoelectronic effects .
Advanced: What safety protocols apply to handling fluorinated intermediates?
- PPE : Fluorinated aryl compounds require nitrile gloves and fume hoods due to volatile trifluoromethoxy groups .
- Waste disposal : Neutralize acidic byproducts (pH 6–8) before disposal per OSHA 29 CFR 1910.1450 .
Advanced: How to modify the heterocyclic core for enhanced bioactivity?
- Pyridine substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridin-4-yl position to improve binding affinity (e.g., kinase inhibition) .
- Triazole ring functionalization : Replace carboxylic acid with amides (e.g., -CONH₂) to alter solubility and logP .
Advanced: What solvent systems minimize byproducts during synthesis?
- Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions.
- Binary solvent systems (e.g., H₂O/EtOH 1:3) reduce dimerization by stabilizing zwitterionic intermediates .
Advanced: How to predict biological activity using QSAR models?
- Descriptor selection : Use MOPAC-derived parameters (e.g., HOMO/LUMO energies, dipole moments) to correlate with IC₅₀ values .
- Validation : Cross-check with experimental assays (e.g., enzyme inhibition ≥80% at 10 µM) .
Advanced: What mechanistic insights explain regioselectivity in triazole formation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
